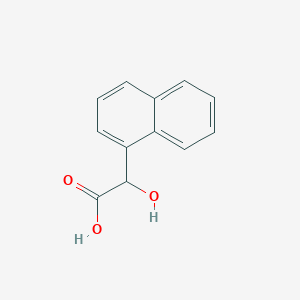









|
REACTION_CXSMILES
|
[C:1]1([CH:11]=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Cl-].[Li+].[OH-:15].[K+].[CH:17](Br)(Br)Br.[OH2:21]>>[C:1]1([CH:11]([OH:12])[C:17]([OH:21])=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=O
|
|
Name
|
|
|
Quantity
|
8.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
Under argon atmosphere distilled 1,4-dioxane (100 mL)
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled water (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
were charged in a two necked-flask in an ice bath
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for a further 1 hour at the same temperature
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
After rinsing three times with ether (each 70 mL), pH of the aqueous phase
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was subjected to extraction of five times with ether (each 100 mL), and the organic phase
|
|
Type
|
CUSTOM
|
|
Details
|
thus formed
|
|
Type
|
WASH
|
|
Details
|
was rinsed once with saturated sodium chloride solution and once with distilled water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate (80 g)
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried under vacuum
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C(=O)O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 79% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |